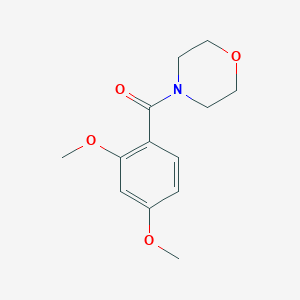

4-(2,4-Dimethoxybenzoyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53951-94-3 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

(2,4-dimethoxyphenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C13H17NO4/c1-16-10-3-4-11(12(9-10)17-2)13(15)14-5-7-18-8-6-14/h3-4,9H,5-8H2,1-2H3 |

InChI Key |

XQZNKJRFTGYVDR-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC |

Other CAS No. |

53951-94-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways to 4 2,4 Dimethoxybenzoyl Morpholine

The synthesis of 4-(2,4-dimethoxybenzoyl)morpholine is primarily achieved through standard amide bond formation reactions. These methods involve the coupling of a carboxylic acid or its activated derivative with the secondary amine, morpholine (B109124).

The most common and direct routes for synthesizing N-acylmorpholines, including the target compound, are:

Acylation using an Acyl Chloride: This is a highly reliable method where morpholine is treated with 2,4-dimethoxybenzoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. An inert solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether is commonly used. The high reactivity of the acyl chloride ensures a high conversion rate, often at room temperature.

Amide Coupling using a Carboxylic Acid: This approach involves the direct reaction of 2,4-dimethoxybenzoic acid with morpholine, facilitated by a coupling agent. These reagents activate the carboxylic acid to form a reactive intermediate that is then readily attacked by the morpholine nitrogen. A wide array of coupling agents can be employed, each with its own mechanism and optimal reaction conditions.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and suppress side reactions. Other modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU). For instance, the synthesis of naphthoquinone aliphatic amides has been successfully achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as the coupling agent nih.gov. Similarly, direct amide formation from unactivated carboxylic acids and amines has been demonstrated, providing a pathway for synthesizing compounds like 3-benzoyl-N-morpholinopropionamide from 3-benzoylpropionic acid and morpholine rsc.org.

Table 1: Comparison of General Amide Coupling Reagents

| Coupling Reagent Class | Example(s) | Typical Conditions | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, EDC | DCM or DMF, often with HOBt/DMAP | Ureas (e.g., DCU) |

| Phosphonium Salts | BOP, PyBOP | DMF, Base (e.g., DIPEA) | Hexamethylphosphoramide |

| Uronium Salts | HBTU, HATU | DMF, Base (e.g., DIPEA) | Tetramethylurea |

| Triazine Derivatives | DMTMM | Alcohols (e.g., MeOH), rt | 2,4-dimethoxy-6-hydroxy-1,3,5-triazine |

A chemo-enzymatic approach to synthesizing this compound offers a promising alternative, leveraging the high selectivity and mild reaction conditions of enzymatic catalysis. While specific enzymatic synthesis of this exact molecule is not widely documented, established principles from related reactions can be applied. Lipases are particularly versatile enzymes for amide bond formation.

A potential chemo-enzymatic route could involve the lipase-catalyzed aminolysis of an ester of 2,4-dimethoxybenzoic acid (e.g., methyl 2,4-dimethoxybenzoate) with morpholine. Enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have been shown to be effective in N-acylation reactions. For example, CALB was the enzyme of choice for the N-acylation of glycine (B1666218) tert-butyl ester with arachidonic acid in the synthesis of N-arachidonoyl glycine, achieving a 75% product formation in 24 hours nih.gov. This method avoids the need for harsh coupling agents and often proceeds with high chemoselectivity under mild temperatures in organic solvents nih.govmdpi.com.

Another strategy involves the enzymatic hydrolysis of a precursor ester to generate the carboxylic acid, followed by a chemical coupling step, or a two-step enzymatic process involving activation and then coupling. Such methods combine the flexibility of chemical synthesis with the regio- and stereoselectivity of enzymes nih.gov.

While this compound itself is achiral, the synthesis of chiral analogs, where the morpholine ring is substituted, is of significant interest in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

The primary strategy for synthesizing chiral analogs of this compound involves starting with a chiral precursor to build the morpholine ring. The most common approach is the cyclization of enantiomerically pure 1,2-amino alcohols. These chiral amino alcohols are readily available from the chiral pool (e.g., derived from amino acids) or can be synthesized through asymmetric methods.

A review of morpholine synthesis highlights several key stereoselective methods researchgate.net:

Cyclization of Chiral Amino Alcohols: A chiral N-protected amino alcohol can be cyclized through various methods. For instance, treatment with a dehydrating agent like sulfuric acid or using Mitsunobu reaction conditions (e.g., triphenylphosphine (B44618) and diisopropyl azodicarboxylate) can yield the corresponding chiral morpholine researchgate.net.

From Chiral Epoxides or Aziridines: Ring-opening of a chiral epoxide with a suitable amino-containing nucleophile, or a chiral aziridine (B145994) with a hydroxy-containing nucleophile, followed by cyclization, provides a powerful route to stereochemically defined morpholines. Efficient stereoselective syntheses of trans-2,5- and -2,6-disubstituted morpholines have been developed from epoxides researchgate.net.

Once the substituted, chiral morpholine ring is formed, the final acylation step with 2,4-dimethoxybenzoyl chloride or 2,4-dimethoxybenzoic acid (with a coupling agent) is performed. This acylation step typically does not affect the existing stereocenters on the morpholine ring, thus preserving the enantiopurity of the final product.

Table 2: Strategies for Stereoselective Synthesis of Chiral Morpholine Analogs

| Strategy | Chiral Starting Material | Key Transformation | Resulting Structure |

|---|---|---|---|

| Amino Alcohol Cyclization | Enantiopure 1,2-amino alcohol | Intramolecular dehydration or substitution | Chiral substituted morpholine |

| Epoxide Ring-Opening | Enantiopure epoxide | Nucleophilic attack by an amine followed by cyclization | Chiral substituted morpholine |

| Aziridine Ring-Opening | Enantiopure N-protected aziridine | Nucleophilic attack by an alcohol followed by cyclization | Chiral substituted morpholine |

Applying the principles of green chemistry to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials.

Key areas for greening the synthesis include:

Alternative Coupling Reagents: Traditional amide coupling reagents often generate stoichiometric amounts of waste that can be difficult to remove (e.g., dicyclohexylurea from DCC). Greener alternatives are being developed. For example, using diphenylsilane (B1312307) as a coupling reagent for the direct amidation of carboxylic acids with amines is a more sustainable method that produces only hydrogen gas and a siloxane byproduct researchgate.net. Another approach utilizes recyclable coupling agents like 2,2'-dipyridyldithiocarbonate (DPDTC) in continuous flow reactors, which also allows for the use of more sustainable solvents nih.gov.

Solvent Choice: Many common solvents for synthesis, such as DCM and DMF, have significant environmental, health, and safety concerns. Replacing these with greener solvents is a primary goal. For morpholine synthesis, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, have been successfully used chemrxiv.org. In some cases, reactions can be run in water or bio-based solvents. The synthesis of N-formylmorpholine itself has been proposed as a green solvent for other reactions ajgreenchem.com.

Catalytic Routes: Shifting from stoichiometric reagents to catalytic methods is a core principle of green chemistry. The chemo-enzymatic pathways discussed previously are inherently green as they rely on biodegradable catalysts (enzymes) that operate under mild conditions nih.gov.

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. Direct amidation of 2,4-dimethoxybenzoic acid and morpholine via dehydration is the most atom-economical route, although it often requires high temperatures. In contrast, using an acyl chloride introduces a chlorine atom that is ultimately discarded as waste.

A notable green synthesis for the morpholine ring itself involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines. This method offers significant environmental and safety benefits over traditional approaches chemrxiv.orgnih.gov. Adopting such a method for the synthesis of the morpholine precursor, followed by a green acylation step, would represent a substantially more sustainable route to this compound.

Chemical Reactivity and Mechanistic Organic Chemistry of 4 2,4 Dimethoxybenzoyl Morpholine

Reactivity of the Amide Linkage (-CON-) in the Morpholine (B109124) System

The amide bond in 4-(2,4-dimethoxybenzoyl)morpholine is a critical determinant of its chemical reactivity. Amides are generally stable functional groups, but they can undergo specific reactions under certain conditions.

Hydrolysis: Like other amides, the amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. ontosight.ai This reaction would cleave the molecule into 2,4-dimethoxybenzoic acid and morpholine. The rate of hydrolysis is influenced by the pH and temperature of the reaction medium.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation would yield 4-(2,4-dimethoxybenzyl)morpholine.

Electrophilic and Nucleophilic Reactions on the Morpholine Ring

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality (prior to acylation), exhibits a distinct reactivity pattern. researchgate.net However, in this compound, the nitrogen atom is part of an amide linkage, which significantly deactivates it towards electrophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group.

Nucleophilic Attack: While the nitrogen is deactivated, the morpholine ring itself can act as a nucleophile in certain reactions. For instance, morpholine can participate in nucleophilic substitution reactions. beilstein-journals.orgmdpi.com In the context of this compound, the oxygen atom of the morpholine ring could potentially act as a nucleophile, although this is less common than reactions involving the nitrogen.

Ring Opening: Under harsh acidic conditions, the ether linkage in the morpholine ring could be protonated, making it susceptible to nucleophilic attack and subsequent ring opening. However, this would require more forcing conditions than the hydrolysis of the amide bond.

Reactivity of the 2,4-Dimethoxyphenyl Moiety

The 2,4-dimethoxyphenyl group is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are strong activating groups and are ortho-, para-directing. youtube.com

Aromatic Substitution Reactions

The positions on the aromatic ring are activated towards electrophilic attack. The C5 position is the most likely site for substitution due to the directing effects of both the C2 and C4 methoxy groups. The C3 position is also activated, but to a lesser extent. The C6 position is sterically hindered by the adjacent benzoyl group.

| Reagent/Reaction | Expected Product(s) |

| Bromination (Br2, FeBr3) | Predominantly 5-bromo-2,4-dimethoxybenzoyl)morpholine |

| Nitration (HNO3, H2SO4) | Predominantly 5-nitro-2,4-dimethoxybenzoyl)morpholine |

| Friedel-Crafts Acylation | Substitution at the 5-position |

| Friedel-Crafts Alkylation | Substitution at the 5-position |

Oxidative and Reductive Transformations

The 2,4-dimethoxyphenyl moiety can also undergo oxidative and reductive reactions.

Oxidation: Strong oxidizing agents can lead to the cleavage of the aromatic ring or oxidation of the methoxy groups. For example, oxidation with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used to cleave methoxybenzyl ethers, a related functional group. wikipedia.org

Reduction: Catalytic hydrogenation can reduce the aromatic ring, although this typically requires high pressures and temperatures.

Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is influenced by environmental factors such as temperature, pH, and light. nih.gov

Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition may occur, potentially initiated by the cleavage of the weakest bonds, such as the C-N amide bond.

Hydrolytic Stability: As mentioned, the compound will degrade in aqueous solutions, particularly at acidic or basic pH, through hydrolysis of the amide linkage. ontosight.ai

Photolytic Stability: Exposure to ultraviolet (UV) light could potentially lead to degradation. Aromatic compounds can absorb UV radiation, which may lead to the formation of reactive intermediates and subsequent decomposition products.

The degradation of the morpholine ring itself often proceeds via oxidation. For instance, certain microorganisms can degrade morpholine through hydroxylation and subsequent ring cleavage. ethz.ch

Role as a Model Compound for Heterocyclic Acylation Chemistry

This compound can serve as a valuable model compound for studying the acylation of heterocyclic amines. The synthesis of this compound, typically through the reaction of 2,4-dimethoxybenzoyl chloride with morpholine, provides a straightforward example of N-acylation.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, and 4-(2,4-dimethoxybenzoyl)morpholine is no exception. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a detailed picture of its molecular framework can be constructed.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the dimethoxy-substituted benzene (B151609) ring and the morpholine (B109124) ring. The aromatic protons would appear as a complex splitting pattern in the downfield region, while the morpholine protons would exhibit characteristic signals in the upfield region, with their chemical shifts and multiplicities reflecting their positions relative to the oxygen and nitrogen atoms. The two methoxy (B1213986) groups would each give rise to a sharp singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the benzoyl group is typically observed at a significantly downfield chemical shift. The aromatic carbons and the carbons of the morpholine ring will have characteristic chemical shifts that can be assigned based on their electronic environment.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. DEPT-135, for instance, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This information, combined with ¹³C NMR data, allows for the unambiguous assignment of each carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.4 - 7.3 | 98.0 - 162.0 |

| Morpholine Protons (CH₂) | 3.4 - 3.8 | 42.0 - 67.0 |

| Methoxy Protons (OCH₃) | ~3.8 | ~55.0 |

| Carbonyl Carbon (C=O) | - | ~168.0 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide further insights into the connectivity and spatial arrangement of atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene ring and within the morpholine ring, helping to establish the connectivity of the proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of directly bonded protons and carbons (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity between different fragments of the molecule, for instance, connecting the benzoyl group to the morpholine ring via the correlation between the morpholine protons adjacent to the nitrogen and the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the corresponding protons are close to each other in space, even if they are not directly bonded. This information is vital for determining the three-dimensional structure and preferred conformation of the molecule, such as the relative orientation of the dimethoxybenzoyl group with respect to the morpholine ring. For example, NOESY can reveal through-space interactions between the protons of the aromatic ring and the protons of the morpholine ring.

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. nih.gov This is particularly important for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct physical and chemical properties. nih.gov By analyzing the chemical shifts and line shapes in ssNMR spectra, researchers can gain insights into the packing arrangements and intermolecular interactions within the crystal lattice of this compound. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1630-1680 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the benzoyl group.

C-O-C Stretch: The ether linkages in the dimethoxy groups and the morpholine ring will give rise to strong C-O-C stretching vibrations, usually observed in the range of 1000-1300 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the morpholine ring will appear in the fingerprint region of the spectrum.

Aromatic C-H Stretch: Stretching vibrations of the C-H bonds on the benzene ring are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene groups in the morpholine ring will appear in the region of 2800-3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring will produce bands in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1630 - 1680 |

| Ether (C-O-C) | Stretch | 1000 - 1300 |

| Amine (C-N) | Stretch | 1020 - 1250 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

The vibrational spectra of this compound are sensitive to its conformational state. nih.gov The morpholine ring can exist in different conformations, such as a chair or boat form. rsc.org These different conformations will lead to subtle but measurable shifts in the vibrational frequencies of the molecule. By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation of the molecule in a given state (solid, liquid, or solution). scielo.org.mx For instance, the frequencies of the C-H and C-N stretching modes in the morpholine ring can be particularly sensitive to its conformation. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry serves as a fundamental technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides the high accuracy necessary to confirm the molecular formula, C₁₃H₁₇NO₄. The monoisotopic mass of the compound is calculated to be 251.11575 Da. uni.lu

In electrospray ionization (ESI), a common soft ionization technique, the molecule is typically observed as a protonated molecular ion, [M+H]⁺, with a predicted m/z of 252.12303. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 274.10497) and the potassium adduct [M+K]⁺ (m/z 290.07891), may also be detected, further confirming the molecular weight. uni.lu The high resolution of these measurements allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 252.12303 uni.lu |

| [M+Na]⁺ | 274.10497 uni.lu |

| [M+K]⁺ | 290.07891 uni.lu |

| [M+NH₄]⁺ | 269.14957 uni.lu |

Electron Ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide C-N bond and bonds within the morpholine ring.

A key fragmentation pathway involves the cleavage of the amide bond, leading to the formation of the highly stable 2,4-dimethoxybenzoyl cation. This fragment is a characteristic indicator of the substituted benzoyl moiety. Further fragmentation of this ion can occur through the loss of methyl groups (-CH₃) or carbon monoxide (-CO).

Another significant fragmentation pathway involves the morpholine ring. The initial molecular ion can undergo ring-opening followed by cleavage to produce characteristic ions. The morpholine cation itself (m/z 86) or fragments resulting from its decomposition are expected. researchgate.netnist.gov

Table 2: Plausible Mass Fragments of this compound

| Fragment Ion (Structure) | Proposed m/z | Description |

|---|---|---|

| [C₉H₉O₃]⁺ | 165.05 | 2,4-dimethoxybenzoyl cation (cleavage of amide C-N bond) |

| [C₈H₆O₂]⁺ | 135.04 | Loss of CO from the 2,4-dimethoxybenzoyl cation |

| [C₄H₈NO]⁺ | 86.06 | Morpholine cation fragment |

| [C₆H₅O₂]⁺ | 125.03 | Dimethoxy-substituted phenyl cation |

UV-Visible (UV-Vis) Spectroscopy for Electronic Structure and Aromatic Chromophores

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dominated by the electronic structure of the 2,4-dimethoxybenzoyl moiety, which acts as the principal chromophore.

The benzene ring substituted with the carbonyl group (-C=O) and two methoxy groups (-OCH₃) gives rise to characteristic absorption bands. The methoxy groups act as auxochromes, causing a bathochromic (red) shift of the primary absorption bands of the benzene ring.

Two main types of electronic transitions are expected for this molecule:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring and the carbonyl group. They are expected to result in strong absorption bands, likely in the range of 200-300 nm. The substitution pattern on the benzene ring will influence the exact position and intensity of these bands.

n → π* transitions: This transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are typically of lower energy and intensity compared to π → π* transitions and are often observed as a shoulder or a weak band at longer wavelengths (above 300 nm).

The solvent used for analysis can influence the position of these absorption maxima, particularly the n → π* transition.

Table 4: Expected UV-Visible Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Associated Moiety |

|---|---|---|

| π → π | ~250 - 290 | Substituted Benzene Ring/Carbonyl |

| n → π | ~300 - 340 | Carbonyl Group |

Computational Chemistry and Molecular Modeling of 4 2,4 Dimethoxybenzoyl Morpholine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic characteristics of 4-(2,4-dimethoxybenzoyl)morpholine. researchgate.netmdpi.com These first-principles approaches solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the molecule's ground-state geometry and various electronic properties without prior experimental data. scispace.com DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic parameters. dntb.gov.uadergipark.org.tr

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. schrodinger.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability; a smaller gap suggests the molecule is more reactive and polarizable. clinicsearchonline.orgwuxibiology.com

From the HOMO and LUMO energy values, several molecular reactivity indices can be calculated, including ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions. ejosat.com.tr

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.542 |

| LUMO Energy | -1.321 |

| Energy Gap (ΔE) | 5.221 |

| Ionization Potential (I) | 6.542 |

| Electron Affinity (A) | 1.321 |

| Electronegativity (χ) | 3.932 |

| Chemical Hardness (η) | 2.611 |

| Chemical Softness (S) | 0.192 |

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comchemrxiv.org The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. nih.gov Different colors on the MEP surface represent varying potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue denotes areas of low electron density and positive electrostatic potential (prone to nucleophilic attack). clinicsearchonline.org Green and yellow areas represent regions of neutral or near-zero potential. clinicsearchonline.org

For this compound, the MEP map would reveal a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, positive potentials (blue) would likely be located around the hydrogen atoms, particularly those on the aromatic ring. This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with a biological receptor. chemrxiv.orgproteopedia.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular bonding within a molecule. nih.govwisc.edu This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. researchgate.netresearchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(carbonyl) | π(C-N) | 28.5 |

| LP(1) N(morpholine) | σ(C-C) | 5.2 |

| π(C=C) aromatic | π(C=C) aromatic | 20.1 |

| LP(1) O(methoxy) | σ(C-C) aromatic | 6.8 |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations can map out the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt. nih.gov These simulations are critical for understanding how the molecule behaves in a biological environment, such as in an aqueous solution or near a cell membrane. mdpi.com

For this compound, MD simulations would explore the rotational freedom around the key single bonds, such as the amide bond connecting the benzoyl and morpholine (B109124) moieties, and the bonds connecting the methoxy (B1213986) groups to the aromatic ring. The simulations would also capture the characteristic chair-boat interconversion of the morpholine ring. The resulting trajectories provide a dynamic picture of the molecule's structure and can identify the most stable, low-energy conformations that are likely to be biologically active. rsc.org

In Silico Prediction of Potential Binding Sites and Ligand Efficiency

In silico methods, particularly molecular docking, are essential for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov Molecular docking algorithms place the ligand into the binding site of a receptor and score the different poses based on their binding affinity, which is typically estimated as a free energy of binding. mdpi.com

Once a binding mode is predicted, various metrics can be used to assess the quality of the ligand, a concept known as ligand efficiency. These metrics help to normalize the binding affinity with respect to the size or other properties of the molecule. Key indices include Ligand Efficiency (LE), which relates binding energy to the number of heavy atoms, and Ligand Lipophilicity Efficiency (LLE), which considers the balance between potency and lipophilicity (logP). These metrics are invaluable in lead optimization, helping to identify compounds that are not just potent but also have favorable drug-like properties.

| Parameter | Value |

|---|---|

| Binding Energy (ΔG) | -8.5 kcal/mol |

| Heavy Atom Count (HAC) | 19 |

| Calculated logP (clogP) | 1.85 |

| Ligand Efficiency (LE) | 0.45 |

| Ligand Lipophilicity Efficiency (LLE) | 4.65 |

QSAR Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is essentially an equation that predicts the activity of a new or untested compound based on its calculated molecular properties, known as descriptors. mdpi.com

To build a QSAR model for a series of analogs of this compound, one would first synthesize and test a set of related compounds for a specific biological activity. Then, various molecular descriptors—representing steric, electronic, and hydrophobic properties—would be calculated for each compound. mdpi.com Using statistical methods like multiple linear regression, a model is developed that correlates these descriptors with the observed activity. imist.ma A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

A hypothetical QSAR equation might look like: pIC50 = 0.45(clogP) - 0.21(TPSA) + 0.15*(Dipole_Moment) + 2.5

| Descriptor | Description | Coefficient | Influence on Activity |

|---|---|---|---|

| clogP | Calculated Logarithm of the Partition Coefficient | +0.45 | Positive (Higher lipophilicity increases activity) |

| TPSA | Topological Polar Surface Area | -0.21 | Negative (Higher polarity decreases activity) |

| Dipole_Moment | Molecular Dipole Moment | +0.15 | Positive (Higher dipole moment increases activity) |

Virtual Screening and Library Design Applications of this compound

The strategic use of computational chemistry and molecular modeling has become indispensable in modern drug discovery, enabling the rapid and efficient identification of promising new drug candidates. Within this domain, virtual screening and the rational design of chemical libraries are pivotal techniques. The chemical scaffold of this compound, which marries the structurally versatile and physicochemically favorable morpholine ring with the electronically distinct 2,4-dimethoxybenzoyl moiety, represents a valuable starting point for such in silico endeavors. Although specific, published research focusing exclusively on the virtual screening or library design applications of this compound is limited, the well-documented utility of its constituent parts in computational drug design allows for a clear extrapolation of its potential.

Virtual Screening Applications

Virtual screening involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. The this compound scaffold is well-suited for both major types of virtual screening: ligand-based and structure-based approaches.

Ligand-Based Virtual Screening (LBVS) : This method is particularly useful when the three-dimensional structure of the target is unknown. It operates on the principle that structurally similar molecules often exhibit similar biological activities. If a known active compound features the this compound core, this information can be used to construct a pharmacophore model. This model, which defines the essential steric and electronic features necessary for biological activity, can then be used to search large compound databases for other molecules that fit the model, thereby identifying novel chemical entities with a high probability of being active.

Structure-Based Virtual Screening (SBVS) : When a high-resolution 3D structure of the biological target is available, SBVS, most commonly through molecular docking, is a powerful tool. A virtual library of compounds derived from the this compound scaffold can be created and computationally "docked" into the target's binding site. This process predicts the binding affinity and orientation of each molecule, allowing for the prioritization of compounds for synthesis and biological testing. For instance, in silico studies on various heterocyclic compounds, including those with a 2,4-dimethoxy substitution pattern, have successfully utilized molecular docking to predict binding to protein targets. researchgate.net The morpholine ring can act as a key anchoring feature within a binding pocket, while the dimethoxybenzoyl portion can be systematically modified to probe different regions and optimize molecular interactions.

A representative workflow for a virtual screen employing the this compound scaffold is detailed in the table below.

| Step | Description | Representative Computational Tools |

| 1. Target Identification and Preparation | Selection of a relevant biological target and preparation of its 3D structure for subsequent docking simulations. | Protein Data Bank (PDB), Schrödinger Maestro, MOE |

| 2. Library Generation | Creation of a virtual library of diverse chemical structures based on the this compound scaffold. | RDKit, ChemAxon, LigPrep |

| 3. Molecular Docking | Computational docking of the generated virtual library into the active site of the prepared biological target. | AutoDock, Glide, GOLD |

| 4. Scoring and Prioritization | Ranking of the docked compounds based on their predicted binding affinities and interaction profiles with the target. | Docking scoring functions (e.g., GlideScore, ChemScore) |

| 5. Post-Docking Analysis and Filtering | Further refinement of the hit list by applying filters for drug-like properties (ADME/Tox) and visual inspection of the predicted binding modes. | QikProp, SwissADME, Discovery Studio |

| 6. Selection of Hits | Final selection of a manageable number of high-priority compounds for acquisition or synthesis and subsequent experimental validation. | - |

Library Design Applications

The design of chemical libraries is fundamental to high-throughput screening (HTS) and fragment-based drug discovery. The this compound scaffold provides an excellent foundation for the construction of both diverse and focused compound libraries.

Diversity-Oriented Libraries : The morpholine core is synthetically tractable and can be readily modified at several positions. This allows for the creation of large, structurally diverse libraries by introducing a wide variety of chemical building blocks. Such diversity-oriented libraries are invaluable for exploring a broad swath of chemical space and increasing the likelihood of discovering novel hits for a range of biological targets.

Focused or Targeted Libraries : For a well-defined biological target or target family, a focused library can be designed around the this compound core. If this scaffold is a known "privileged structure" for the target class, computational methods can guide the selection of specific substituents to enhance binding affinity, selectivity, and other desirable properties. For example, in silico modeling can be used to design benzamide derivatives with predicted activity against specific pathogens. mdpi.com By understanding the key interactions within the binding site, a focused library can be designed to systematically probe these interactions and optimize potency.

The following table provides a hypothetical example of how a focused library could be designed around the this compound scaffold to target a hypothetical protein kinase.

| Scaffold Position for Modification | Rationale for Chemical Variation | Illustrative Substituents | Intended Molecular Interaction |

| Benzoyl Ring (positions 3, 5, 6) | To probe and occupy different sub-pockets within the ATP binding site. | -H, -F, -Cl, -CH₃, -CN | Hydrophobic interactions, van der Waals forces, halogen bonding |

| 2,4-Dimethoxy Groups | To modulate solubility, metabolic stability, and hydrogen bonding potential. | -OH, -OEt, -OCH₂F, -OCF₃ | Formation or removal of hydrogen bonds, alteration of electronic character |

| Morpholine Ring | Generally maintained as the core scaffold, but modifications can be explored to alter conformation and solubility. | Introduction of stereocenters or gem-dimethyl groups | Conformational restriction, improved metabolic stability |

In Vitro Biological Activity and Mechanistic Elucidation of 4 2,4 Dimethoxybenzoyl Morpholine and Its Analogs

Mechanistic Studies of Antimicrobial and Antifungal Activity

The morpholine (B109124) ring is a key pharmacophore found in various compounds with demonstrated antimicrobial, antimycobacterial, and antifungal properties. researchgate.net The combination of a morpholine moiety with other active skeletons, such as hydrazides, has been a strategy to enhance intracellular concentration and combat resistance. researchgate.net The antimicrobial efficacy of such compounds is often linked to their ability to interfere with essential microbial processes.

A significant mechanism of antimicrobial resistance in bacteria is the active efflux of drugs from the cell by transporter proteins known as efflux pumps. nih.gov These pumps, present in nearly all bacteria, reduce the intracellular concentration of antibiotics, rendering them less effective. nih.gov Efflux pump inhibitors (EPIs) are molecules that can block these pumps, thereby restoring the efficacy of existing antibiotics. nih.govnih.gov

While direct studies on 4-(2,4-Dimethoxybenzoyl)morpholine as an efflux pump inhibitor are not extensively documented, the strategy is well-established for analogous structures. For instance, arylpiperidine derivatives have been shown to increase the accumulation of antibiotics like linezolid (B1675486) in E. coli. nih.gov Similarly, piperine, an alkaloid from Piper nigrum, inhibits the NorA efflux pump in Staphylococcus aureus, enhancing the activity of ciprofloxacin. nih.gov The general mechanisms of EPIs involve either competitive binding at the substrate site or non-competitive binding that alters the pump's conformation, reducing its affinity for the antibiotic substrate. nih.gov The development of EPIs from scaffolds like morpholine and its analogs represents a promising approach to overcoming multidrug resistance in pathogenic bacteria. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.com THF is a precursor for the synthesis of purine (B94841) nucleotides, thymidine, and several amino acids, making it essential for DNA replication and cell growth. mdpi.com Inhibition of DHFR leads to the depletion of these essential molecules, causing growth arrest. mdpi.com

Trimethoprim, a potent inhibitor of bacterial DHFR, notably features a 3,4,5-trimethoxybenzyl group, highlighting the significance of the dimethoxybenzene moiety found in this compound. mdpi.com Studies on analogs, such as 2,4-diaminopyrimidine (B92962) derivatives, have shown that these compounds can effectively inhibit bacterial DHFR. nih.gov The interaction of these inhibitors with the enzyme's active site is often hydrophobic, with substitutions on the benzene (B151609) ring influencing binding affinity. nih.gov The C6 alkyl groups of some diaminopyrimidine inhibitors interact with residues like Leu20 and Leu28 and highly conserved water molecules within the active site, demonstrating a potential area for inhibitor design. nih.gov Therefore, it is plausible that this compound or its closely related analogs could exert antimicrobial effects by targeting DHFR, a mechanism validated for compounds with similar structural features. mdpi.comdrugbank.com

Anticancer Activity in Cell-Based Assays

The morpholine scaffold is a component of several compounds investigated for their antitumor potential. nih.gov The evaluation of these compounds typically begins with in vitro cytotoxicity screening against various cancer cell lines using assays like the MTT/MTS assay, which measures cell proliferation. nih.gov

Detailed mechanistic studies have revealed that morpholine-containing compounds can exert their anti-proliferative effects through the induction of cell cycle arrest and apoptosis. For example, a series of novel 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives were evaluated for their activity against several cancer cell lines, including MCF-7 (human breast cancer) and A549 (human lung cancer). sciforum.net Two specific analogs, compound 8b (with an ortho-bromo substitution) and 8f (with a para-methyl substitution), were found to induce cell cycle arrest at the G2/M phase and promote apoptosis through a caspase-activated mechanism. sciforum.net

Similarly, certain 2-(benzimidazol-2-yl)quinoxalines bearing a morpholine substituent have demonstrated selective cytotoxic effects. nih.gov Mechanistic investigations using flow cytometry revealed that these compounds can cause cell cycle arrest in the S phase and induce mitochondrial apoptosis, a process often associated with an increase in reactive oxygen species (ROS). nih.govrsc.org The induction of apoptosis by analogs is a key indicator of their potential as anticancer agents. rsc.org

Table 1: Anti-proliferative Mechanisms of Selected Morpholine Analogs

| Compound/Analog Class | Cancer Cell Line(s) | Anti-proliferative Mechanism |

| 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives (8b, 8f) | DLA, EAC, MCF-7, A549 | Cell cycle arrest at G2/M phase, Caspase-activated apoptosis sciforum.net |

| 2-(benzimidazol-2-yl)quinoxalines with morpholine | A549 | Cell cycle arrest at S phase, Mitochondrial apoptosis nih.gov |

| Quinoline-based dihydrazone derivatives (3b, 3c) | MCF-7 | Dose-dependent apoptosis, Increased ROS generation rsc.org |

To identify the specific molecular targets of potential anticancer compounds, advanced analytical techniques such as proteomics and metabolomics are employed. nih.gov These approaches allow for a global analysis of changes in protein expression or metabolite levels within cancer cells upon treatment with a compound. For instance, a proteomics workflow might involve using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins. nih.gov Proteins that are significantly up- or downregulated can be mapped to specific cellular pathways, such as those involved in cell metabolism, DNA replication, or apoptosis, to pinpoint the drug's mechanism of action. nih.gov

Metabolomic profiling, which can be performed using tools like OrbiSIMS (Orbitrap secondary ion mass spectrometry), complements proteomics by identifying changes in small molecule metabolites. nih.gov This can reveal disruptions in metabolic pathways, such as amino acid or lipid metabolism, that are critical for cancer cell survival. nih.gov While specific proteomic or metabolomic studies on this compound are not widely published, these methodologies are crucial for the future development and optimization of this class of compounds, enabling the precise identification of their biological targets and pathways.

Anti-inflammatory and Immunomodulatory Potentials

The biological activities of heterocyclic compounds often extend to the modulation of the immune system. The anti-inflammatory and immunomodulatory potential of compounds related to this compound has been an area of investigation.

For example, a novel pyridine (B92270) derivative was shown to possess both antiproliferative and immunomodulatory activities. nih.gov In assays using peripheral blood mononuclear cells (PBMCs), this compound was found to decrease the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes central to the inflammatory pathway. nih.gov Furthermore, it modulated the production of various cytokines, upregulating the expression of anti-inflammatory and regulatory cytokines like IL-4 and IL-10, as well as pro-inflammatory cytokines IL-6 and IL-12/23p40, while downregulating the key pro-inflammatory cytokine IFNγ. nih.gov This complex pattern of cytokine modulation suggests a sophisticated immunomodulatory effect that could be beneficial in the context of cancer therapy, where the immune response plays a critical role. These findings indicate that morpholine-benzoyl compounds could potentially exert similar effects, warranting further investigation into their impact on inflammatory pathways and immune cell function.

Modulation of Inflammatory Mediators and Signaling Pathways

Analogs of this compound have shown significant potential in modulating key components of the inflammatory response. The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit enzymes that produce inflammatory mediators.

A study on novel monocyclic β-lactam derivatives featuring a morpholine ring demonstrated potent inhibitory activity against human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. nih.gov Several of these morpholine-containing compounds exhibited superior anti-inflammatory ratios compared to the reference drug, dexamethasone, highlighting them as potent iNOS inhibitors. nih.gov Similarly, other research has focused on morpholine and benzoxazine (B1645224) derivatives as inhibitors of cyclooxygenase (COX) enzymes. Certain 2-hydroxy-2-substituted morpholine derivatives displayed significant in vitro inhibition of COX-1 and/or COX-2 at a concentration of 20 μΜ. eurekaselect.com This dual-target modulation of inflammatory enzymes underscores the therapeutic potential of the morpholine scaffold in inflammatory conditions. eurekaselect.comnih.gov

| Compound Class | Target Enzyme | Activity | Reference |

| Morpholine-capped β-lactams | iNOS | Potent inhibition, with some analogs showing higher activity than dexamethasone. | nih.gov |

| 2-Hydroxy-2-substituted morpholines | COX-1 / COX-2 | Significant inhibition at 20 μΜ. | eurekaselect.com |

| 2-Substituted benzimidazoles | COX enzymes | Some analogs showed IC50 values lower than ibuprofen. | nih.gov |

Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase Inhibition, Squalene (B77637) Synthase Inhibition)

The enzymatic inhibitory activity of morpholine analogs extends beyond inflammatory targets. Notably, derivatives have been identified as potent inhibitors of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.

In a study focused on developing multifunctional agents against atherosclerosis, a series of 17 new morpholine derivatives were synthesized and evaluated. nih.gov These compounds were found to inhibit squalene synthase (SQS), with the most active analogs displaying IC50 values in the low micromolar range. nih.govresearchgate.net This inhibition of cholesterol biosynthesis, combined with antioxidant properties, positions these compounds as promising leads for managing hyperlipidemia. nih.gov

While the morpholine scaffold is a component of inhibitors for a wide array of enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), specific data on the inhibition of carbonic anhydrase by close analogs of this compound is not extensively documented in the reviewed literature. nih.govnih.gov However, the established role of morpholine derivatives as enzyme inhibitors suggests this is a plausible area for future investigation. nih.gov

| Enzyme Target | Compound Class | Key Findings | Reference |

| Squalene Synthase (SQS) | Aromatic morpholine derivatives | IC50 values for the most active compounds ranged from 0.7 to 5.5 μM. | nih.govresearchgate.net |

| Monoamine Oxidase-B (MAO-B) | Morpholine-based chalcones | One analog (MO1) showed potent inhibition with an IC50 of 0.030 µM. | nih.gov |

| Acetylcholinesterase (AChE) | Morpholine-based chalcones | Moderate inhibition observed, with the most potent analog (MO5) having an IC50 of 6.1 µM. | nih.gov |

| Topoisomerase I (Topo I) | Morpholine-substituted bisnaphthalimides | Analogs were found to be potential DNA and Topo I targeting agents. | nih.gov |

Receptor Binding and Signaling Pathway Modulation (e.g., Neurotransmitter Systems)

Analogs of this compound have been shown to interact with key neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are crucial targets in the central nervous system (CNS).

Research into 2,4-disubstituted morpholines has demonstrated their affinity for human dopamine receptors. nih.gov Specifically, certain chiral alkoxymethyl morpholine analogs have been identified as potent and highly selective antagonists of the dopamine D4 receptor. nih.gov One lead compound showed excellent selectivity, with over 1000-fold greater affinity for the D4 receptor compared to the D2 receptor. nih.gov The structure-activity relationship studies indicated that substitutions on the benzyl (B1604629) and alkoxy portions of the molecules are well-tolerated, allowing for fine-tuning of potency and selectivity. nih.gov

The morpholine ring is recognized for its role in improving the pharmacokinetic profile and brain permeability of CNS-active compounds, often acting as a scaffold that correctly positions functional groups for optimal receptor interaction. acs.org Beyond dopamine receptors, morpholine-containing compounds have also been developed as ligands for serotonin (5-HT) receptors, such as the 5-HT2A subtype, which is implicated in various neuropsychiatric disorders. nih.gov

| Receptor Target | Compound Class | Activity Profile | Key Findings | Reference |

| Dopamine D4 Receptor | 2,4-Disubstituted morpholines | Antagonist | Nanomolar affinity with >1000-fold selectivity over D2 receptors. | nih.gov |

| Dopamine D4 Receptor | Chiral alkoxymethyl morpholine analogs | Potent and selective antagonist | Identification of (S)-enantiomer as the active form. | nih.gov |

| Serotonin (5-HT) Receptors | General morpholine derivatives | Ligand | The morpholine scaffold is used in developing ligands for 5-HT2A receptors. | acs.orgnih.gov |

Investigations into other Broad Spectrum Biological Activities

The biological evaluation of morpholine analogs has uncovered a wide spectrum of activities, including antitumor, antimicrobial, and antioxidant effects.

Antitumor Activity: Various morpholine-containing scaffolds have demonstrated significant anticancer potential. For instance, a series of bisnaphthalimide derivatives with morpholine substituents exhibited potent antiproliferative activity against several cancer cell lines, with one compound showing an IC50 value as low as 0.09 μM against MGC-803 cells. nih.gov The mechanism of action for these compounds was linked to DNA binding, Topoisomerase I inhibition, and induction of apoptosis. nih.gov Other studies on 4-aminoquinazoline derivatives containing morpholine also highlight their potential as antitumor agents. researchgate.net

Antimicrobial Activity: The morpholine nucleus is a key component in a variety of compounds with antimicrobial properties. Derivatives of 4-(morpholin-4-yl)benzohydrazide have been synthesized and evaluated for their activity against various microbes. researchgate.net In other research, 4-(phenylsulfonyl)morpholine (B1295087) was found to act as a modulating agent, enhancing the efficacy of conventional antibiotics like amikacin (B45834) and gentamicin (B1671437) against multi-drug resistant Gram-negative bacteria. nih.gov

Antioxidant Activity: Several classes of morpholine derivatives have been reported to possess significant antioxidant capabilities. Morpholine Mannich base derivatives have shown notable radical scavenging properties in DPPH and ABTS assays. researchgate.net Furthermore, the antihyperlipidemic morpholine derivatives that inhibit squalene synthase also exhibit a significant ability to protect hepatic microsomal membranes from lipid peroxidation, indicating a dual therapeutic action. nih.gov

| Biological Activity | Compound Class | Key Findings | Reference |

| Antitumor | Morpholine-substituted bisnaphthalimides | Potent antiproliferative activity (IC50 = 0.09 μM on MGC-803 cells); DNA/Topo I targeting. | nih.gov |

| Antimicrobial | 4-(Phenylsulfonyl)morpholine | Modulates and enhances the activity of aminoglycoside antibiotics against resistant bacteria. | nih.gov |

| Antioxidant | Antihyperlipidemic morpholine derivatives | Protects hepatic microsomal membranes against lipid peroxidation (IC50 = 73-200 μM). | nih.gov |

| Antioxidant | Morpholine Mannich bases | Demonstrated significant radical scavenging properties. | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the 2,4-Dimethoxybenzoyl Moiety on Biological and Chemical Activity

The 2,4-dimethoxybenzoyl portion of the molecule plays a pivotal role in defining its interactions and reactivity. The electronic properties of the methoxy (B1213986) groups and the substitution pattern on the aromatic ring are key determinants of the compound's behavior.

Stereoelectronic Effects of Methoxy Substituents

The two methoxy groups on the benzoyl ring exert significant stereoelectronic effects that modulate the compound's reactivity and binding affinity. These groups are electron-donating through resonance and electron-withdrawing through induction. libretexts.org The resonance effect, where the oxygen lone pairs donate electron density to the aromatic ring, generally dominates, making the ring more electron-rich. This increased electron density can enhance interactions with biological targets. The position of these substituents is crucial; the 2- and 4-positions allow for effective delocalization of electron density, which can stabilize charged intermediates in chemical reactions. mdpi.com This stabilization can be a critical factor in the compound's mechanism of action.

Impact of Aromatic Ring Substitutions on Potency and Selectivity

The nature and position of substituents on the aromatic ring are critical for determining the potency and selectivity of bioactive molecules. nih.gov While 4-(2,4-Dimethoxybenzoyl)morpholine has a specific substitution pattern, hypothetical alterations can illuminate the structure-activity landscape.

Introducing electron-withdrawing groups, such as nitro or cyano groups, would decrease the electron density of the aromatic ring, potentially altering its binding mode or reactivity. youtube.com Conversely, adding more electron-donating groups could further enhance its electron-donating capacity. The position of these substituents also has a profound impact. For instance, a substituent at the 3-position would have a different electronic and steric influence compared to the existing 2,4-disubstitution pattern. These modifications can fine-tune the compound's affinity for specific biological targets and its selectivity over others. nih.govpitt.edu

The following table illustrates the potential impact of different substituents on the properties of the benzoyl ring:

| Substituent | Electronic Effect | Predicted Impact on Potency |

| -OCH3 (Methoxy) | Electron-donating | May enhance potency through increased electron density |

| -NO2 (Nitro) | Electron-withdrawing | May decrease potency by reducing electron density |

| -Cl (Chloro) | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Variable, depends on the specific biological target |

| -CH3 (Methyl) | Electron-donating | May enhance potency, similar to methoxy but to a lesser extent |

Role of the Morpholine (B109124) Ring Conformation and Substituent Effects

The morpholine ring typically adopts a chair conformation, which minimizes steric strain. This defined three-dimensional shape can be crucial for fitting into the binding pocket of a biological target. nih.gov The nitrogen and oxygen atoms within the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with target proteins. researchgate.net The pKa of the morpholine nitrogen is also a key property, influencing the compound's ionization state at physiological pH and thereby affecting its solubility and ability to cross cell membranes. acs.org

Substitutions on the morpholine ring itself would introduce additional steric and electronic factors. For example, adding a methyl group to one of the carbon atoms would increase lipophilicity and could create a new chiral center, potentially leading to stereoisomers with different biological activities.

Characterization of Key Pharmacophores and Active Sites

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For this compound, several key pharmacophoric features can be identified:

Aromatic Ring: The 2,4-dimethoxyphenyl group can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding site.

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups and the morpholine ring, as well as the carbonyl oxygen, can all act as hydrogen bond acceptors. researchgate.net

Hydrophobic Regions: The ethylenic bridges of the morpholine ring and the methyl groups of the methoxy substituents provide hydrophobic character.

Amide Linker: The amide bond provides a rigid planar unit and can participate in hydrogen bonding.

These features collectively define the molecule's potential to interact with various biological targets. The specific arrangement of these features is critical for high-affinity binding.

Development of Predictive Models for Analog Design (e.g., Cheminformatics)

Cheminformatics and computational modeling are powerful tools for designing new analogs of this compound with improved properties. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.govpharmacologymentor.com

A typical workflow for developing a predictive model for analog design would involve:

Data Collection: Synthesizing and testing a library of analogs of this compound with systematic variations in the benzoyl and morpholine moieties.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog, capturing their electronic, steric, and hydrophobic properties.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a QSAR model that predicts biological activity based on the calculated descriptors.

Model Validation: Rigorously validating the model to ensure its predictive power.

Virtual Screening and Design: Using the validated model to screen virtual libraries of new, unsynthesized compounds to identify those with the highest predicted activity for subsequent synthesis and testing.

These predictive models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. pharmacologymentor.com

Comparison with Known Morpholine-Containing Bioactive Compounds

The morpholine ring is a "privileged structure" in medicinal chemistry, found in a wide range of approved drugs and bioactive compounds. nih.govnih.gov Comparing this compound to these known agents can provide insights into its potential biological activities.

| Compound | Therapeutic Area | Key Structural Features and Role of Morpholine |

| Linezolid (B1675486) | Antibacterial | The morpholine ring is a key part of the pharmacophore and is essential for its antibacterial activity. researchgate.net |

| Gefitinib | Anticancer | The morpholine ring enhances solubility and pharmacokinetic properties. benthamdirect.com |

| Reboxetine | Antidepressant | The morpholine ring is a core structural element contributing to its norepinephrine (B1679862) reuptake inhibitory activity. nih.gov |

| Aprepitant | Antiemetic | The morpholine moiety is crucial for its antagonist activity at the neurokinin 1 (NK1) receptor. nih.gov |

This comparison highlights the versatility of the morpholine scaffold. In many of these drugs, the morpholine ring is not just a passive solubilizing group but an active contributor to the compound's interaction with its biological target. nih.govresearchgate.net The presence of the morpholine ring in this compound suggests that it may possess favorable drug-like properties and could potentially interact with a variety of biological targets.

Molecular Recognition and Ligand Target Interaction Profiling

Characterization of Binding Affinity and Specificity to Biomolecular Targets (e.g., Proteins, Nucleic Acids)

Currently, there is no specific data in the scientific literature that characterizes the binding affinity or specificity of 4-(2,4-Dimethoxybenzoyl)morpholine for any particular protein or nucleic acid target. To determine such properties, experimental screening against a panel of biological targets would be necessary. High-throughput screening (HTS) campaigns are a common starting point for identifying initial "hits" from chemical libraries.

The morpholine (B109124) moiety is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate. nih.govacs.orgnih.govresearchgate.net Its presence can influence solubility and metabolic stability. The dimethoxybenzoyl group, with its aromatic ring and methoxy (B1213986) substituents, can participate in various non-covalent interactions, including:

Hydrogen Bonding: The oxygen atoms of the methoxy groups and the carbonyl group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring can engage in stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Hydrophobic Interactions: The methyl groups of the methoxy substituents and the methylene (B1212753) groups of the morpholine ring can form hydrophobic contacts.

The specificity of this compound for a particular target would depend on the unique three-dimensional arrangement of these interaction points and their complementarity to a specific binding pocket.

Biophysical Techniques for Studying Molecular Interactions (e.g., ITC, SPR)

To elucidate the binding thermodynamics and kinetics of this compound with a potential biological target, several biophysical techniques could be employed. While no such studies have been published for this specific compound, the following methods are standard in the field:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.

The table below illustrates the type of data that could be generated from such experiments, though it is important to reiterate that this is hypothetical in the absence of actual experimental results for this compound.

| Technique | Parameter Measured | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Heat Change (ΔH) | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

| Surface Plasmon Resonance (SPR) | Change in Refractive Index | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) |

Rational Design of High-Affinity Ligands

The rational design of high-affinity ligands often involves an iterative process of structure-activity relationship (SAR) studies and structure-based drug design. Should this compound be identified as a hit against a particular target, its structure could be systematically modified to improve its binding affinity and selectivity.

For example, the substitution pattern on the benzoyl ring could be altered to explore different electronic and steric effects. The morpholine ring could be replaced with other heterocyclic systems to probe the importance of its conformation and hydrogen bonding capacity. Computational modeling and molecular docking studies would be invaluable in guiding these modifications by predicting how structural changes might affect binding.

Allosteric Modulation and Conformational Dynamics of Target Proteins

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. nih.govnih.gov The flexible nature of the morpholine ring and the potential for the dimethoxybenzoyl moiety to interact with various pockets could theoretically allow this compound to act as an allosteric modulator.

The binding of an allosteric modulator can stabilize a particular conformational state of the protein (either active or inactive), thereby influencing its function. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying the conformational dynamics of proteins and how they are affected by ligand binding. However, no such studies involving this compound have been reported.

Potential Research Applications and Future Directions for 4 2,4 Dimethoxybenzoyl Morpholine

Scaffold for New Ligand Design and Chemical Probe Development

The structure of 4-(2,4-dimethoxybenzoyl)morpholine makes it an exemplary scaffold for the design of new ligands and the development of chemical probes for biological research. In drug discovery, a scaffold is a core molecular framework upon which various functional groups can be systematically added to create a library of new compounds with diverse biological activities. nih.govnih.gov The morpholine (B109124) heterocycle is a favored scaffold because it often confers desirable properties such as metabolic stability and aqueous solubility. nih.gov

The 2,4-dimethoxybenzoyl portion of the molecule offers specific points for interaction with biological targets through hydrogen bonding (via the oxygen atoms) and potential aromatic interactions. By modifying this benzoyl ring or the morpholine ring, researchers can systematically explore structure-activity relationships (SAR) to optimize binding affinity and selectivity for a specific protein target. nih.gov For instance, various morpholine-containing compounds have been successfully developed as potent and selective ligands for a range of biological targets, demonstrating the utility of this scaffold. researchgate.net The generation of diverse, C-functionalized morpholine derivatives is an active area of research aimed at expanding the chemical space for fragment screening and medicinal chemistry. nih.gov

Table 1: Examples of Morpholine-Based Scaffolds and Their Biological Targets

| Scaffold Type | Biological Target/Application | Reference |

|---|---|---|

| Chiral Alkoxymethyl Morpholine Analogs | Dopamine (B1211576) Receptor 4 (D4R) Antagonists | researchgate.net |

| Pyrazolopyrimidine with Morpholine | mTOR and PI3K Inhibitors (Cancer Therapy) | nih.gov |

| 4-(4-aminophenyl)-morpholine Derivatives | Antimicrobial Agents |

This strategic approach allows this compound to serve as a foundational structure for creating highly specific chemical probes to investigate the function of enzymes and receptors.

Applications in Catalysis and Fine Chemical Synthesis

The utility of this compound extends to the fields of catalysis and fine chemical synthesis. The synthesis of the title compound itself, typically through the amidation of 2,4-dimethoxybenzoyl chloride with morpholine, is a process within fine chemical synthesis. ontosight.ai The precursor, 2,4-dimethoxybenzoyl chloride, is a valuable reagent in its own right, used in the synthesis of biologically active molecules such as phytoestrogens and chromene derivatives.

Table 2: Documented Catalytic Applications of Morpholine Derivatives

| Catalytic Application | Type of Reaction | Reference |

|---|---|---|

| Synthesis of γ-lactams | Cyclization | researchgate.net |

| Synthesis of δ-lactones | Cyclization | researchgate.net |

| Buchwald–Hartwig amination | Cross-coupling | researchgate.net |

The compound also serves as a building block, where the morpholine and dimethoxybenzoyl units can be incorporated into larger, more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aichemrxiv.org

Exploration in Materials Science for Advanced Polymeric or Supramolecular Structures

The distinct chemical features of this compound present opportunities for its use in materials science, particularly in the construction of advanced polymeric or supramolecular structures. Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, and π-π stacking—to assemble molecules into well-defined, higher-order architectures.

The this compound molecule possesses several key features for such applications:

Hydrogen Bond Acceptors: The oxygen atoms of the morpholine ring, the two methoxy (B1213986) groups, and the carbonyl group can all act as hydrogen bond acceptors.

Aromatic Stacking: The benzene (B151609) ring of the benzoyl group can participate in π-π stacking interactions with other aromatic systems, a common force used in building supramolecular assemblies. fiveable.me

These interaction points could allow the compound to self-assemble or to be incorporated as a monomer into polymers or metal-organic frameworks (MOFs). Structurally related compounds, such as polymer-bound dimethoxybenzaldehyde, are already used in polymer science, indicating the utility of this chemical motif. sigmaaldrich.com The inherent properties of the morpholine ring, which is used industrially as a corrosion inhibitor in power plant steam systems due to its volatility and pH-adjusting capabilities, could also impart useful characteristics to new materials. wikipedia.org

Design of Targeted Biological Tools for Mechanistic Research

A significant future direction for this compound is in the design of highly specific biological tools for mechanistic research. Understanding complex biological pathways often requires chemical tools that can interact with a single target, such as an enzyme or receptor, without affecting others. The morpholine scaffold is integral to many such tools, including potent enzyme inhibitors used in cancer research. nih.gov

The combination of the conformationally flexible morpholine ring with the more rigid benzoyl group allows for the precise three-dimensional positioning of functional groups. nih.gov This is crucial for achieving high selectivity. For example, in the development of mTOR inhibitors, subtle modifications to a morpholine-containing scaffold led to a dramatic increase in selectivity for mTOR over the closely related enzyme PI3K. nih.gov

Therefore, this compound can be viewed as a foundational template. By introducing further substituents, researchers can fine-tune its structure to create tools for:

Enzyme Inhibition: Designing selective inhibitors to probe the role of specific kinases, proteases, or other enzymes in disease.

Receptor Modulation: Developing agonists or antagonists with high specificity to study signaling pathways. researchgate.net

Affinity Probes: Attaching reporter tags (like fluorescent dyes or biotin) to the scaffold to enable the detection and isolation of its biological targets.

Emerging Areas of Research and Interdisciplinary Applications

The versatile nature of the morpholine scaffold suggests that the potential applications for this compound are broad and interdisciplinary. nih.gov Derivatives of morpholine have demonstrated a wide spectrum of biological activities, opening up numerous avenues for future investigation. ontosight.ai

Emerging areas of research include:

Oncology: Screening the compound and its derivatives for anticancer activity, as many morpholine-containing molecules are known to inhibit cancer cell growth. ontosight.ai

Infectious Diseases: Investigating its potential as an antimicrobial or antiviral agent, building on the known activities of other morpholine derivatives. ontosight.ai

Neuroscience: Exploring its effects on the central nervous system, as morpholine is a component in drugs targeting CNS disorders.

Agrochemicals: Evaluating its utility in agriculture, where morpholine derivatives are used as fungicides. chemrxiv.org

The exploration of this compound sits (B43327) at the intersection of synthetic chemistry, medicinal chemistry, pharmacology, and materials science. Future work will likely involve creating libraries of related compounds and screening them across these diverse fields to uncover novel functions and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products